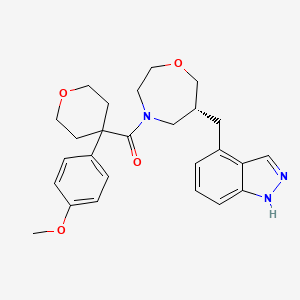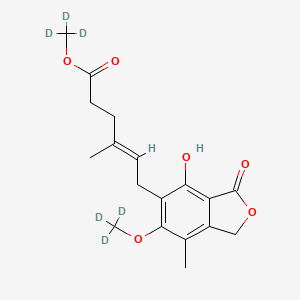
Methyl Mycophenolate-d6 (EP Impurity E)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl mycophenolate-d6 is a deuterated form of methyl mycophenolate, which is a derivative of mycophenolic acid. This compound is often used as a reference standard in analytical chemistry and pharmacokinetic studies due to its stable isotopic labeling. The deuterium atoms in methyl mycophenolate-d6 make it particularly useful in mass spectrometry for tracking and quantifying the compound in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl mycophenolate-d6 typically involves the deuteration of methyl mycophenolate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of methyl mycophenolate-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The final product is then purified through techniques such as crystallization or chromatography to ensure high isotopic purity and chemical stability .
化学反応の分析
Types of Reactions
Methyl mycophenolate-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Mycophenolic acid derivatives.
Reduction: Reduced forms of methyl mycophenolate.
Substitution: Various substituted mycophenolate derivatives.
科学的研究の応用
Methyl mycophenolate-d6 is widely used in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance studies.
Biology: Used in metabolic studies to track the distribution and metabolism of mycophenolate derivatives in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of mycophenolate-based drugs.
Industry: Utilized in the quality control of pharmaceutical products containing mycophenolate derivatives
作用機序
Methyl mycophenolate-d6, like its non-deuterated counterpart, exerts its effects through the inhibition of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides. By inhibiting IMPDH, methyl mycophenolate-d6 depletes guanosine nucleotides, leading to the suppression of T and B lymphocyte proliferation. This mechanism is particularly important in its immunosuppressive effects, making it useful in preventing organ transplant rejection .
類似化合物との比較
Similar Compounds
Mycophenolic acid: The parent compound of methyl mycophenolate-d6.
Mycophenolate mofetil: A prodrug of mycophenolic acid used in immunosuppressive therapy.
Methyl mycophenolate: The non-deuterated form of methyl mycophenolate-d6.
Uniqueness
Methyl mycophenolate-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate quantification is essential .
特性
分子式 |
C18H22O6 |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
trideuteriomethyl (E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
InChI |
InChI=1S/C18H22O6/c1-10(6-8-14(19)22-3)5-7-12-16(20)15-13(9-24-18(15)21)11(2)17(12)23-4/h5,20H,6-9H2,1-4H3/b10-5+/i3D3,4D3 |
InChIキー |
ZPXRQFLATDNYSS-DLIKDHNOSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)OC([2H])([2H])[2H] |
正規SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


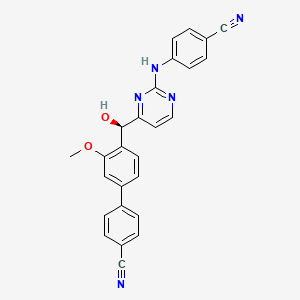
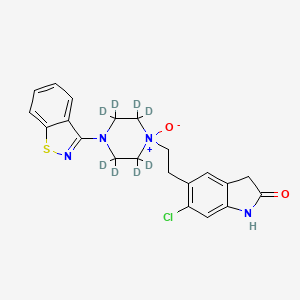
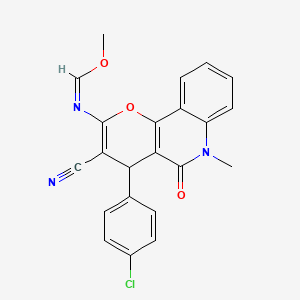
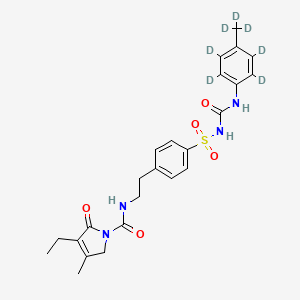

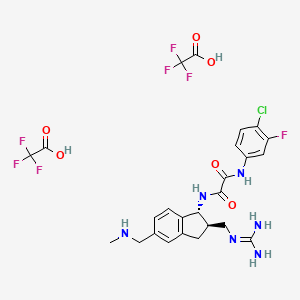

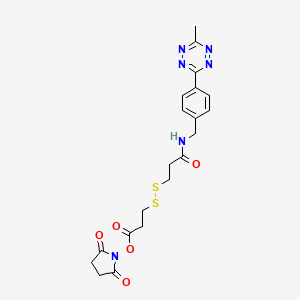


![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

